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Introduction

Sodium 1-naphthaleneacetate (NAA-Na), the sodium salt of 1-naphthaleneacetic acid (NAA),
is a synthetic auxin widely employed as a plant growth regulator in micropropagation and plant
tissue culture.[1][2] Its principle function is to mimic the effects of endogenous auxins, primarily
inducing cell division and elongation, which are critical for various stages of plant development
in vitro.[1] NAA-Na is instrumental in the induction of adventitious roots from shoots and
cuttings, a crucial step for the successful acclimatization and transfer of micropropagated
plantlets to soil.[3][4] Furthermore, in combination with cytokinins, it plays a pivotal role in the
formation of callus, an undifferentiated mass of cells that can be used for somatic
embryogenesis, genetic transformation, and the production of secondary metabolites.[3][5] This
document provides a detailed guide to the application of Sodium 1-naphthaleneacetate in
micropropagation, including experimental protocols and a summary of effective concentrations
for various plant species.

Data Presentation

The optimal concentration of Sodium 1-naphthaleneacetate can vary significantly depending
on the plant species, the type of explant, and the desired outcome (e.g., callus induction vs.
rooting). The following tables summarize effective concentrations of NAA (or its sodium salt)
reported in various studies.
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Table 1: Effective Concentrations of NAA for Callus Induction in Various Plant Species

NAA Cytokinin &
Plant Species Explant Type Concentration = Concentration  Observations
(mglL) (mglL)
Maximum callus
] growth was
Brassica
observed when
oleracea L. Hypocotyl 1.0-15 BAP (1.0 - 1.5)
NAA and BAP
(Curly Kale) )
were in balance.
[6]
_ _ Achieved 100%
Orthosiphon Petiole and ) ]
] 4.0 BAP (0.5) callus induction.
stamineus Internode
[7]
Produced the
Solanum _
) maximum dry
lycopersicum L. Leaf 0.25 BAP (3.0) )
weight of callus.
(Tomato)
[8]
Suitable for
Saffron (Crocus ) regenerating
) Corm Slices 0.2 BAP (2.0)
sativus L.) shoots from
callus.[9]
Cannabis sativa Optimal for shoot
Nodal Segments 0.2 TDZ (0.4) ) )
L. proliferation.[10]

Table 2: Effective Concentrations of NAA for Rooting of in vitro Shoots in Various Plant Species
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Plant Species

NAA Concentration
(mglL)

Medium

Observations

Saccharum )
o ) Profuse rooting was
officinarum L. 3.0 MS Basal Medium
observed.[11]
(Sugarcane)
Induced 100% rooting
Saccharum o )
o Y strength liquid MS +  with an average of
officinarum L. 3.0
50 g/L sucrose 23.5 roots per shoot.
(Genotype N52)
[12]
Induced 100% rooting
Saccharum o )
o % strength liquid MS +  with an average of
officinarum L. 5.0
50 g/L sucrose 21.76 roots per shoot.
(Genotype N53)
[12]
Orthosiphon ) Resulted in highly
) 1.0 Y4 MS Medium . )
stamineus efficient rooting.[7]
Solanum Achieved a maximum
lycopersicum L. 1.0 MS Medium root induction of
(Tomato) 73.21%.[8][13]
) ) Resulted in the
Kalanchoe MS Medium with 1.0 )
1.0 maximum root length

blossfeldiana

mg/L BA

and number.[14]

Experimental Protocols

Protocol 1: Preparation of Sodium 1-Naphthaleneacetate

Stock Solution

A stock solution is prepared to facilitate the accurate addition of small quantities of the growth

regulator to the culture medium.

Materials:

e Sodium 1-naphthaleneacetate (NAA-Na) powder
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Sterile distilled water

0.1 M NaOH (if starting with NAA acid)

Sterile volumetric flask (e.g., 100 mL)

Sterile storage bottles

Magnetic stirrer and stir bar

Analytical balance

0.22 um syringe filter for sterilization

Procedure:

To prepare a 1 mg/mL stock solution, accurately weigh 100 mg of NAA-Na powder.
Transfer the powder to a sterile 100 mL volumetric flask.
Add approximately 50 mL of sterile distilled water and a magnetic stir bar.

Stir the solution until the NAA-Na is completely dissolved. Gentle heating may be applied if
necessary. If using NAA acid, dissolve it in a small volume of 0.1 M NaOH before adding
water.[15]

Once dissolved, bring the final volume to 100 mL with sterile distilled water.

Sterilize the stock solution by passing it through a 0.22 um syringe filter into a sterile storage
bottle.

Label the bottle with the name of the solution, concentration, and date of preparation.

Store the stock solution in the dark at 2-8°C. The solution is typically stable for several
weeks.[16]

Protocol 2: General Protocol for Callus Induction using
NAA-Na
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This protocol describes the general steps for inducing callus from explants on a solidified
nutrient medium supplemented with NAA-Na and a cytokinin.

Materials:

Healthy explant material (e.g., leaf discs, stem segments, petioles)
e 70% (v/v) ethanol

o Commercial bleach solution (e.g., 10-20% v/v) with a few drops of Tween-20
 Sterile distilled water

e Murashige and Skoog (MS) basal medium with vitamins

e Sucrose (typically 30 g/L)

e Gelling agent (e.g., agar, 7-8 g/L)

» NAA-Na stock solution

e Cytokinin stock solution (e.g., 6-Benzylaminopurine - BAP)

 Petri dishes or culture vessels

» Sterile forceps and scalpels

e Laminar flow hood

Procedure:

o Explant Preparation and Sterilization:

o Excise healthy explants from the source plant.

o Wash the explants thoroughly under running tap water.

o In alaminar flow hood, surface sterilize the explants by immersing them in 70% ethanol for
30-60 seconds.
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o Transfer the explants to a bleach solution for 10-15 minutes.

o Rinse the explants 3-4 times with sterile distilled water to remove any traces of the
sterilizing agents.

e Medium Preparation:
o Prepare MS medium according to the manufacturer's instructions.
o Add sucrose and dissolve completely.

o Add the required volume of NAA-Na and cytokinin stock solutions to achieve the desired
final concentrations (refer to Table 1).

o Adjust the pH of the medium to 5.7-5.8 using 0.1 M NaOH or HCL.[6]
o Add the gelling agent and heat the medium until the agar is completely dissolved.
o Dispense the medium into sterile petri dishes or culture vessels.
o Allow the medium to solidify in the laminar flow hood.
« Inoculation and Incubation:

o Trim the sterilized explants to the desired size and place them on the surface of the
solidified medium.

o Seal the culture vessels (e.g., with Parafilm).

o Incubate the cultures in a growth chamber, typically in the dark or under a 16/8 hour
light/dark photoperiod at 25 + 2°C.

o Subculture the developing callus onto fresh medium every 3-4 weeks.

Protocol 3: General Protocol for in vitro Rooting using
NAA-Na

This protocol outlines the steps for inducing root formation from in vitro regenerated shoots.
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Materials:

In vitro regenerated shoots (typically 3-4 cm in length)
e MS basal medium (often at half-strength)
e Sucrose (typically 20-30 g/L)

» NAA-Na stock solution

o Culture tubes or vessels

» Sterile forceps and scalpels

e Laminar flow hood

Procedure:

e Medium Preparation:

o Prepare half-strength MS medium.

o Add sucrose and dissolve.

o Add the required volume of NAA-Na stock solution to achieve the desired final
concentration (refer to Table 2).

o Adjust the pH to 5.7-5.8.

o Add a gelling agent if a solid medium is used. For liquid cultures, a filter paper bridge or
other support system can be used.[12]

o Dispense the medium into culture tubes or vessels and sterilize by autoclaving.
e Inoculation and Incubation:
o Under aseptic conditions, excise individual shoots from the multiplication culture.

o Insert the basal end of each shoot into the rooting medium.
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o Seal the culture vessels.

o Incubate the cultures under a 16/8 hour light/dark photoperiod at 25 + 2°C.

¢ Acclimatization:

o Once a well-developed root system has formed (typically after 3-4 weeks), the plantlets
can be removed from the culture vessel.

o Gently wash the roots to remove any adhering medium.

o Transfer the plantlets to a sterile potting mix (e.g., a mixture of peat, perlite, and
vermiculite) in small pots.

o Cover the pots with a transparent lid or plastic bag to maintain high humidity.

o Gradually acclimate the plantlets to lower humidity and ambient conditions over a period of
2-3 weeks before transferring them to a greenhouse or the field.[10]

Visualizations
Auxin Signaling Pathway

The synthetic auxin NAA-Na, like endogenous auxins, functions by promoting the degradation
of Aux/IAA transcriptional repressors. This degradation allows Auxin Response Factors (ARFS)
to regulate the expression of auxin-responsive genes, leading to various developmental
outcomes such as cell division and root formation.[4][5][13][17][18]
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Caption: The auxin signaling pathway, illustrating the mechanism of NAA-Na action.

Micropropagation Workflow using Sodium 1-
Naphthaleneacetate

The following diagram outlines a typical workflow for micropropagation, highlighting the stages

where Sodium 1-naphthaleneacetate is commonly applied.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b15552594?utm_src=pdf-body-img
https://www.benchchem.com/product/b15552594?utm_src=pdf-body
https://www.benchchem.com/product/b15552594?utm_src=pdf-body
https://www.benchchem.com/product/b15552594?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15552594?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

1. Explant Selection
& Sterilization

2. Callus Induction
(MS + NAA + Cytokinin)

3. Shoot Regeneration
(MS + Cytokinin +/- low NAA)

4. Rooting
(MS or ¥2 MS + NAA)

(5. AcclimatizatiorD

Click to download full resolution via product page

Caption: A generalized workflow for micropropagation indicating the key stages involving NAA-
Na.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.researchgate.net/figure/Auxin-signaling-through-the-SCFTIR1-AFB-pathway-A-In-the-current-auxin-signaling-model_fig1_337573116
https://www.tmmedia.in/the-ultimate-guide-to-using-ms-medium/
https://phytotechlab.com/media/documents/TechnicalLiterature/ComponentsOfTissueCultureMedia.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11492892/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11492892/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11492892/
https://www.researchgate.net/figure/Effect-of-NAA-and-BAP-on-callus-induction-of-lTCL-and-tTCL-apical-buds-explants-in_tbl2_322525585
https://www.mdpi.com/2311-7524/9/11/1241
https://plantcelltechnology.com/blogs/blog/blogfor-beginners-definition-preparation-and-applications-of-ms-media
https://www.hilarispublisher.com/open-access/in-vitro-rooting-and-acclimatization-of-micropropagated-elite-sugarcanesaccharum-officinarum-lgenotypes--n52-and-n53-2157-7552-1000164.pdf
https://academic.oup.com/jxb/article/68/3/539/2733323
https://www.primescholars.com/articles/in-vitro-propagation-of-kalanchoe-blossfeldiana-using-ba-and-naa.pdf
https://plantcelltechnology.com/blogs/blog/blog-how-to-prepare-plant-hormone-solutions-for-tissue-culture
https://www.benchchem.com/pdf/Protocol_for_the_Application_of_Naphthaleneacetamide_Methyl_Ester_in_Plant_Tissue_Culture.pdf
https://www.researchgate.net/figure/A-schematic-representation-of-the-auxin-signaling-pathway-A-In-the-absence-of-auxin-or_fig2_329188137
https://www.researchgate.net/figure/Auxin-signaling-pathway-A-In-the-absence-of-IAA-the-F-box-protein-TRANSPORT_fig1_366887241
https://www.benchchem.com/product/b15552594#step-by-step-guide-for-sodium-1-naphthaleneacetate-in-micropropagation
https://www.benchchem.com/product/b15552594#step-by-step-guide-for-sodium-1-naphthaleneacetate-in-micropropagation
https://www.benchchem.com/product/b15552594#step-by-step-guide-for-sodium-1-naphthaleneacetate-in-micropropagation
https://www.benchchem.com/product/b15552594#step-by-step-guide-for-sodium-1-naphthaleneacetate-in-micropropagation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15552594?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15552594?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15552594?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

